2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde
Overview
Description
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a formyl group at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 2-methylpyridine with thiourea in the presence of a brominating agent such as lithium bromide and bromine in acetic acid. This reaction results in the formation of the thiazole ring, followed by formylation at the 5-position using formic acid or a formylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
- Oxidation of the formyl group yields 5-carboxy-2-methylthiazolo[5,4-b]pyridine.
- Reduction of the formyl group yields 5-hydroxymethyl-2-methylthiazolo[5,4-b]pyridine.
- Halogenation of the methyl group yields 2-bromo-5-formylthiazolo[5,4-b]pyridine .
Scientific Research Applications
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and tumor pathways, such as cyclooxygenase and histamine receptors.
Pathways Involved: It modulates the activity of these targets, leading to reduced inflammation and inhibition of tumor cell proliferation.
Comparison with Similar Compounds
- 5-Methoxythiazolo[5,4-b]pyridine
- 2-Methylthiazolo[4,5-b]pyrazine
- Thiazolo[4,5-b]pyridine derivatives with various substituents
Comparison:
Uniqueness: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is unique due to the presence of both a formyl and a methyl group, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6N2OS |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c1-5-9-7-3-2-6(4-11)10-8(7)12-5/h2-4H,1H3 |
InChI Key |
KPGNZGVZKLSJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N=C(C=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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